molecular formula C27H28N4O3S B4109701 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4109701
M. Wt: 488.6 g/mol
InChI Key: PGDSGUAUQSECHG-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a pyrrolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole ring. Benzothiazoles are commonly synthesized by treating 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrrolidinedione moiety is often formed via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the benzothiazole ring.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The piperidine and pyrrolidinedione moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2,5-pyrrolidinedione is unique due to its combination of three distinct moieties: the benzothiazole ring, the piperidine ring, and the pyrrolidinedione moiety. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler compounds.

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c32-24-6-3-13-30(24)20-9-7-18(8-10-20)17-31-25(33)16-22(27(31)34)29-14-11-19(12-15-29)26-28-21-4-1-2-5-23(21)35-26/h1-2,4-5,7-10,19,22H,3,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDSGUAUQSECHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

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